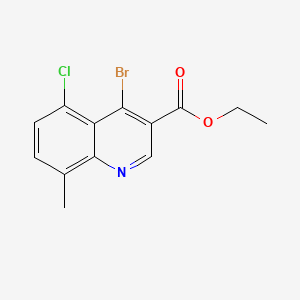

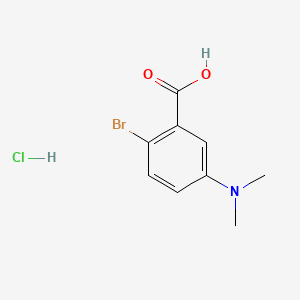

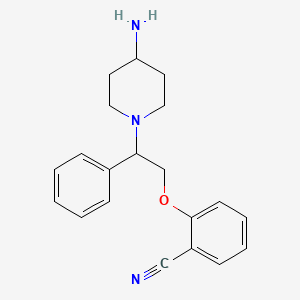

![molecular formula C12H22N2O2 B572118 tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate CAS No. 1286755-20-1](/img/structure/B572118.png)

tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is also known by its CAS number 1196147-27-9 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3 . This indicates the presence of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.32 g/mol . Other properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Chemistry and Properties

The chemistry and properties of compounds related to tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate have been explored in various studies. For instance, research on the variability in the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes reveals insights into the preparation, properties, and potential applications of similar compounds. This study highlights the importance of understanding the spectroscopic properties, structures, and biological activities of these compounds, suggesting areas for future research, including unknown analogues (Boča, Jameson, & Linert, 2011).

Synthetic Applications

The use of tert-butanesulfinamide for the synthesis of N-heterocycles via sulfinimines is a significant area of research. This approach provides a general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the development of natural products and therapeutically relevant molecules (Philip et al., 2020).

Environmental and Biodegradation Studies

The study of ethyl tert-butyl ether (ETBE) in soil and groundwater presents a parallel to understanding the environmental behavior and degradation pathways of similar tert-butyl compounds. It highlights microbial capabilities to degrade these compounds aerobically, underlining the potential environmental impact and biodegradation mechanisms (Thornton et al., 2020).

Role in Plant Defense Mechanisms

Research into proline and pyrroline-5-carboxylate metabolism in plants against pathogens reveals the intricate roles of these compounds in plant defense. This area of study sheds light on the potential bioactive roles of this compound analogs in agricultural and environmental sciences (Qamar, Mysore, & Senthil-Kumar, 2015).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate involves a series of reactions that include the formation of a pyrrole ring, the addition of a carboxylic acid group, and the introduction of a tert-butyl group.", "Starting Materials": ["1,4-cyclohexanedione", "ethyl acetoacetate", "ammonium acetate", "tert-butyl bromoacetate", "sodium hydride", "methanol", "ethanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether"], "Reaction": ["Step 1: Condensation of 1,4-cyclohexanedione and ethyl acetoacetate in the presence of ammonium acetate to form pyrrole ring.", "Step 2: Addition of tert-butyl bromoacetate to the pyrrole ring in the presence of sodium hydride to introduce a tert-butyl group.", "Step 3: Hydrolysis of the ester using sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: Formation of the carboxylate salt by reacting the carboxylic acid with sodium hydroxide.", "Step 5: Cyclization of the carboxylate salt in acetic acid to form tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate.", "Step 6: Isolation of the product using diethyl ether and purification using hydrochloric acid."] } | |

Número CAS |

1286755-20-1 |

Fórmula molecular |

C12H22N2O2 |

Peso molecular |

226.32 g/mol |

Nombre IUPAC |

tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |

Clave InChI |

WWVFPVXAOTXXOG-VHSXEESVSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC[C@@H]2CCN[C@@H]2C1 |

SMILES |

CC(C)(C)OC(=O)N1CCC2CCNC2C1 |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC2CCNC2C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

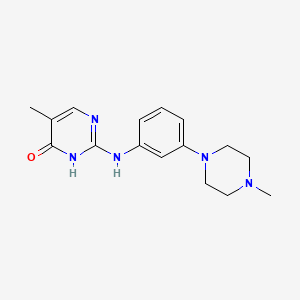

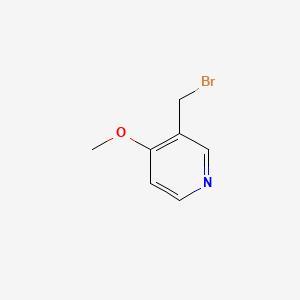

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)

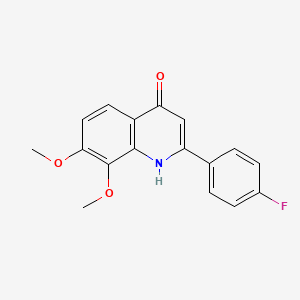

![Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B572049.png)